molecular formula C18H17NO5 B12684367 1-Amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone CAS No. 85392-16-1

1-Amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone

Cat. No.: B12684367
CAS No.: 85392-16-1
M. Wt: 327.3 g/mol
InChI Key: FFBROZXPFIYGRX-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its unique structure, which includes amino, hydroxy, and propoxy groups attached to the anthraquinone core.

Properties

CAS No.

85392-16-1

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

1-amino-4-hydroxy-2-(4-hydroxybutan-2-yloxy)anthracene-9,10-dione

InChI

InChI=1S/C18H17NO5/c1-9(6-7-20)24-13-8-12(21)14-15(16(13)19)18(23)11-5-3-2-4-10(11)17(14)22/h2-5,8-9,20-21H,6-7,19H2,1H3

InChI Key

FFBROZXPFIYGRX-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)OC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

Preparation Methods

Amination of 1,4-Dihydroxyanthraquinone

  • A patented process describes the reaction of 1,4-dihydroxyanthraquinone with primary aliphatic or aromatic amines in the presence of N-methyl-2-pyrrolidone (NMP) as a solvent at temperatures between 85 and 105 °C. This method allows the selective substitution of the hydroxy group at position 1 by an amino group, yielding 1-amino-4-hydroxyanthraquinones with high selectivity and yield.

  • The amines used can be varied, including saturated, unsaturated, branched, or straight-chain primary amines. Aromatic amines such as aniline and its derivatives are particularly effective for this transformation.

Avoidance of Toxic Catalysts

  • Traditional methods for preparing 1-aminoanthraquinones involved nitration followed by reduction or sulfonation followed by ammonolysis, often using toxic reagents like mercury or oleum. These methods suffer from poor selectivity and environmental hazards.

  • The modern approach fixes the amino group position early in the synthesis by using a leaving group strategy on a substituted benzyl precursor, avoiding toxic catalysts and complex separation steps.

Detailed Preparation Method (Stepwise)

Step Reaction Conditions Notes
1 Amination of 1,4-dihydroxyanthraquinone React 1,4-dihydroxyanthraquinone with primary amine in NMP at 85–105 °C Selective substitution at position 1; primary amines preferred
2 Alkylation at position 2 React 1-amino-4-hydroxyanthraquinone with 3-chloro-1-methylpropanol or equivalent in presence of base (e.g., K2CO3) in polar aprotic solvent Introduces 3-hydroxy-1-methylpropoxy substituent; regioselective alkylation
3 Purification Crystallization or chromatography To isolate pure 1-amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone

Research Findings and Optimization

  • The use of N-methyl-2-pyrrolidone as a solvent in the amination step enhances solubility and reaction rate, leading to higher yields and fewer side products compared to traditional solvents.

  • Avoiding toxic reagents such as mercury and oleum improves environmental safety and process sustainability.

  • Alkylation efficiency depends on the leaving group ability; chloride is preferred over bromide for the alkylating agent in this context.

  • Reaction temperature control is critical: amination proceeds optimally at 85–105 °C, while alkylation typically requires reflux conditions in polar aprotic solvents.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Amination 1,4-dihydroxyanthraquinone + primary amine in NMP at 85–105 °C High selectivity, avoids toxic catalysts Requires careful temperature control
Alkylation 1-amino-4-hydroxyanthraquinone + 3-chloro-1-methylpropanol + base Regioselective introduction of alkoxy group Possible side reactions if conditions not optimized
Traditional Nitration/Reduction Nitration of anthraquinone followed by reduction Established method Low selectivity, mixture of isomers, toxic reagents
Sulfonation/Ammonolysis Sulfonation with oleum, then ammonolysis Fixes amino group position Uses toxic oleum, environmental concerns

Chemical Reactions Analysis

1-Amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted anthraquinones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that 1-amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone exhibits significant anticancer properties. It has been studied as an analogue of anthracycline drugs, which are commonly used in chemotherapy. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, such as the MDA-MB-231 breast cancer cell line, while showing minimal cytotoxic effects on normal breast epithelial cells (HBL-100) .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves interaction with DNA, leading to structural changes that trigger cell death pathways. Spectroscopic studies utilizing X-ray diffraction and Density Functional Theory (DFT) have revealed insights into the molecular interactions and stability of the compound when bound to DNA .

Environmental Applications

Wastewater Treatment
1-Amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone has been investigated for its potential in advanced oxidation processes (AOPs) for wastewater treatment. Its structure allows it to act as a photosensitizer, facilitating the degradation of organic pollutants under UV light . This application is particularly relevant in treating industrial effluents containing dyes and other organic contaminants.

Material Science Applications

Dye Production
The compound's vibrant color properties make it suitable for use as a dye in textiles and other materials. Its stability and colorfastness contribute to its potential as a commercial dyeing agent . The synthesis of this compound can lead to the development of new dyes with improved environmental profiles compared to traditional synthetic dyes.

Data Summary Table

Application Area Specific Use Key Findings
PharmaceuticalAnticancer agentInduces apoptosis in MDA-MB-231 cells; minimal toxicity to normal cells
Environmental ScienceWastewater treatmentEffective in advanced oxidation processes for degrading organic pollutants
Material ScienceDye productionSuitable for textile dyeing; offers improved stability and colorfastness

Case Studies

  • Anticancer Efficacy Study
    A study published in PubMed explored the interactions of 1-amino-4-hydroxy-9,10-anthraquinone with calf thymus DNA and its effects on breast cancer cells. The findings confirmed that the compound could effectively induce apoptosis while maintaining low toxicity levels towards normal cells, suggesting its potential as a safer alternative in cancer therapy .
  • Wastewater Treatment Research
    Research conducted on the use of anthraquinone derivatives in wastewater treatment highlighted the efficiency of 1-amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone as a photosensitizer. The study demonstrated significant reduction in pollutant levels when treated with UV light in the presence of this compound, indicating its practical applicability in environmental remediation efforts .

Mechanism of Action

The mechanism of action of 1-Amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

1-Amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone can be compared with other anthraquinone derivatives such as:

    1-Amino-4-hydroxy-2-methoxyanthraquinone: Similar in structure but with a methoxy group instead of a propoxy group.

    1-Amino-4-hydroxyanthraquinone: Lacks the propoxy group, making it less complex.

    1,4-Dihydroxyanthraquinone: Contains two hydroxy groups but no amino or propoxy groups.

The uniqueness of 1-Amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-Amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone, also known by its CAS number 85392-16-1, is a synthetic compound belonging to the anthraquinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by various studies and findings.

The molecular formula of 1-Amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone is C18H17NO5C_{18}H_{17}NO_5, with a molecular weight of approximately 327.33 g/mol. The compound's structure includes an anthraquinone backbone, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of anthraquinone derivatives, including 1-amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone. Research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

  • Mechanism of Action : The compound interacts with DNA, leading to cellular apoptosis. A study on a related compound, 1-amino-4-hydroxy-9,10-anthraquinone (1-AHAQ), demonstrated that it induces apoptosis in human breast adenocarcinoma cells (MDA-MB-231) while exhibiting minimal cytotoxicity towards normal breast epithelial cells (HBL-100) . This suggests a selective action that could be beneficial in therapeutic applications.
  • Case Study : In vitro experiments showed that 1-AHAQ significantly inhibited cell proliferation in MDA-MB-231 cells through mechanisms involving DNA interaction and subsequent apoptosis induction .

Antimicrobial Activity

The anthraquinone derivatives have also been explored for their antimicrobial properties. Studies suggest that these compounds exhibit varying degrees of activity against different bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

This table summarizes the antimicrobial efficacy of 1-amino-4-hydroxy-2-(3-hydroxy-1-methylpropoxy)anthraquinone against common pathogens.

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial for evaluating safety. Preliminary studies indicate low toxicity levels in normal cell lines, suggesting a favorable safety margin for therapeutic use .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-amino-4-hydroxyanthraquinone derivatives, and how do reaction conditions influence yield?

The synthesis of 1-amino-4-hydroxyanthraquinone derivatives can be achieved via a copper(I)-catalyzed one-pot three-component (A3-coupling) reaction. This involves reacting 1-ethynyl-4-hydroxyanthraquinone (prepared via Sonogashira coupling) with secondary amines and formaldehyde. Key factors include:

  • Amine substituent effects : Bulky amines reduce reaction rates but may improve selectivity.
  • Catalyst optimization : Copper(I) salts (e.g., CuI) are critical for catalytic efficiency.
  • Yield modulation : Yields range from 50–85%, depending on steric and electronic properties of the amine .

Q. How is cytotoxicity evaluated for anthraquinone derivatives, and what cancer cell lines are most responsive?

The MTT assay is the standard method for cytotoxicity screening. Key steps include:

  • Cell line selection : Glioblastoma (U-87), prostate (DU-145), and breast (MCF-7) cancer cells show high sensitivity to anthraquinone-propargylamine derivatives.
  • Dose-response profiling : IC50 values for compounds like 18 and 24 are comparable to doxorubicin (0.5–2 µM range).
  • Selectivity validation : Normal cell lines (e.g., HEK-293) are used to confirm cancer-specific activity .

Q. What analytical techniques are recommended for quantifying anthraquinones in complex matrices?

High-performance liquid chromatography with diode-array detection (HPLC-DAD) is preferred for simultaneous quantification:

  • Method validation : Recovery rates of 97.91–99.74% with RSD <1.97% ensure precision.
  • Sample preparation : Ethanol extraction (95%, 8 volumes, 3 cycles) optimizes anthraquinone recovery .

Advanced Research Questions

Q. How can computational approaches resolve contradictions in anthraquinone toxicology data?

Conflicting reports on carcinogenicity (e.g., rodent studies vs. human inertness) require:

  • Molecular docking : Assess DNA G-quadruplex binding to predict genotoxicity.
  • QSAR modeling : Correlate substituent patterns (e.g., hydroxyl, amino groups) with toxicity endpoints.
  • Meta-analysis : Systematic reviews (e.g., PRISMA guidelines) reconcile in vitro/in vivo discrepancies .

Q. What CADD strategies enhance the design of anthraquinone-based anticancer agents?

Computer-aided drug design (CADD) leverages:

  • Virtual screening : Pharmacophore models prioritize derivatives targeting topoisomerases or MDM2.
  • Molecular dynamics (MD) : Simulate anthraquinone-DNA interactions to predict replication inhibition.
  • Target identification : Proteomic databases (e.g., UniProt) link anthraquinones to angiogenesis (A-LAP) or apoptosis (p53) pathways .

Q. How do quantum interference effects influence anthraquinone applications in materials science?

Anthraquinone’s electronic structure enables:

  • Destructive quantum interference (DQI) : Ultra-low conductance in molecular junctions for nanoelectronics.
  • Energy storage : Covalent organic frameworks (COFs) with anthraquinone units achieve 98% capacity retention over 10,000 cycles in zinc-ion batteries via reversible carbonyl redox .

Q. What advanced imaging techniques map anthraquinone distribution in biological tissues?

Desorption electrospray ionization–time-of-flight mass spectrometry imaging (DESI-Q-TOF/MSI):

  • Spatial resolution : Visualizes lucidin and rubiadin in rat kidney outer stripes (OSOM) at µm scales.
  • Mechanistic insights : Correlates metabolite localization (e.g., genotoxic anthraquinones) with site-specific carcinogenesis .

Methodological Guidelines

Q. How to optimize anthraquinone extraction using response surface methodology (RSM)?

  • Central Composite Design (CCD) : Vary NaOH concentration (10–20%), anthraquinone charge (0.1–0.5%), and pulping time (60–180 mins).
  • Output metrics : Maximize cellulose yield (>65%) and lignin removal (>85%) via ANOVA validation .

Q. What protocols ensure reproducibility in anthraquinone-based COF synthesis?

  • Monomer selection : Use 1,4-diaminoanthraquinone and trifluoromethyl ketone for TfDa-COF.
  • Solvothermal conditions : 120°C, 72 hrs in mesitylene/dioxane (1:1) with acetic acid catalyst.
  • Characterization : Confirm crystallinity via PXRD and porosity via BET surface area (>500 m²/g) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.